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Compound of Interest

5-fluorobenzofuran-2-carboxylic

Acid

Cat. No.: B182059

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound of significant
interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into
the benzofuran scaffold can profoundly influence the molecule's physicochemical properties,
such as metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough
understanding of its spectroscopic characteristics is paramount for its unambiguous
identification, purity assessment, and for tracking its transformation in synthetic pathways. This
technical guide provides a detailed overview of the spectroscopic data for 5-fluorobenzofuran-
2-carboxylic acid, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS).

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 5-
fluorobenzofuran-2-carboxylic acid. While experimental Infrared (IR) data is available, the
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data presented are
predicted values based on established spectroscopic principles and data from structurally
similar compounds, as experimental spectra are not readily available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (8) ppm Multiplicity Assignment
~13.0 Singlet COOH
~7.8 Doublet of doublets H-4
~7.5 Doublet H-7
~7.3 Triplet of doublets H-6
~7.2 Singlet H-3
Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz
13C NMR (Carbon-13 NMR) Data (Predicted)
Chemical Shift (8) ppm Assighment
~162 C=0 (Carboxylic Acid)
~159 (d, *JCF = 240 Hz) C-5
~155 C-7a
~145 C-2
~128 (d, 3JCF = 9 Hz) C-7
~122 (d, *JCF = 3 Hz) C-3a
~115 (d, 2JCF = 25 Hz) C-6
~112 C-3
~108 (d, 2JCF = 27 Hz) C-4

Solvent: DMSO-ds, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy
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The IR spectrum of 5-fluorobenzofuran-2-carboxylic acid displays characteristic absorption
bands corresponding to its functional groups.

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid

3100-2500 Broad

dimer)
1680-1710 Strong C=0 stretch (Carboxylic acid)
1600, 1480, 1450 Medium C=C stretch (Aromatic)
~1250 Strong C-O stretch (Carboxylic acid)
~1200 Strong C-F stretch
~1100 Medium C-O-C stretch (Furan ring)

Mass Spectrometry (MS)

The predicted mass spectrum of 5-fluorobenzofuran-2-carboxylic acid under electron
ionization (EI) would be expected to show the following significant fragments.

Predicted Relative

m/z . Assighment
Intensity

180 High [M]* (Molecular ion)

163 Medium [M - OH]*

135 High [M - COOHJ*

107 Medium [C7HaF]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 5-
fluorobenzofuran-2-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Approximately 10-20 mg of 5-fluorobenzofuran-2-carboxylic acid is
dissolved in 0.5-0.7 mL of deuterated dimethy! sulfoxide (DMSO-ds). The solution is then
transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz spectrometer.
Data Acquisition:

o For 'H NMR, the spectral width is typically set to 16 ppm, with a relaxation delay of 1-2
seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good
signal-to-noise ratio.

o For 13C NMR, a wider spectral width (e.g., 240 ppm) is used. A longer relaxation delay
(e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically
required due to the lower natural abundance of the 13C isotope. Proton decoupling is
applied to simplify the spectrum.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak (DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 5-
fluorobenzofuran-2-carboxylic acid is placed directly onto the ATR crystal. Pressure is
applied to ensure good contact between the sample and the crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond
ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is
typically recorded over the range of 4000-400 cm~1 with a resolution of 4 cm~1.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum. The spectrum is often presented in terms of transmittance.

Mass Spectrometry (MS) Protocol (Electron lonization -
El)

Sample Introduction: A small amount of 5-fluorobenzofuran-2-carboxylic acid is
introduced into the mass spectrometer, typically via a direct insertion probe or after
separation by gas chromatography (if the compound is sufficiently volatile and thermally
stable).

lonization: In the ion source, the sample is vaporized and then bombarded with a beam of
high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-fluorobenzofuran-2-carboxylic acid.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluorobenzofuran-2-
carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182059#spectroscopic-data-of-5-fluorobenzofuran-2-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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